

A Technical Guide to the Spectroscopic Profile of 5-Chloro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2-hydroxybenzophenone

Cat. No.: B104029

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **5-Chloro-2-hydroxybenzophenone**, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, complete with data tables and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **5-Chloro-2-hydroxybenzophenone** are presented below. The spectra are typically recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **5-Chloro-2-hydroxybenzophenone** exhibits signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-OH	~11.5 - 12.5	Singlet (broad)	-
Aromatic H	~6.9 - 7.8	Multiplet	-

Note: Specific peak assignments for the aromatic region can be complex due to overlapping signals. 2D NMR techniques would be required for unambiguous assignment.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
C=O	200.7
C-OH	161.9
C-Cl	124.3
Aromatic C	118.8, 119.9, 129.5, 130.0, 133.0, 134.8, 137.6
C (ipso to C=O)	118.8

Data sourced from SpectraBase.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of **5-Chloro-2-hydroxybenzophenone** shows characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3200-3600	O-H stretch (intramolecular H-bond)	Broad
~3000-3100	C-H stretch (aromatic)	Medium
~1630-1680	C=O stretch (ketone)	Strong
~1450-1600	C=C stretch (aromatic)	Medium-Strong
~1000-1300	C-O stretch	Medium
~600-800	C-Cl stretch	Medium

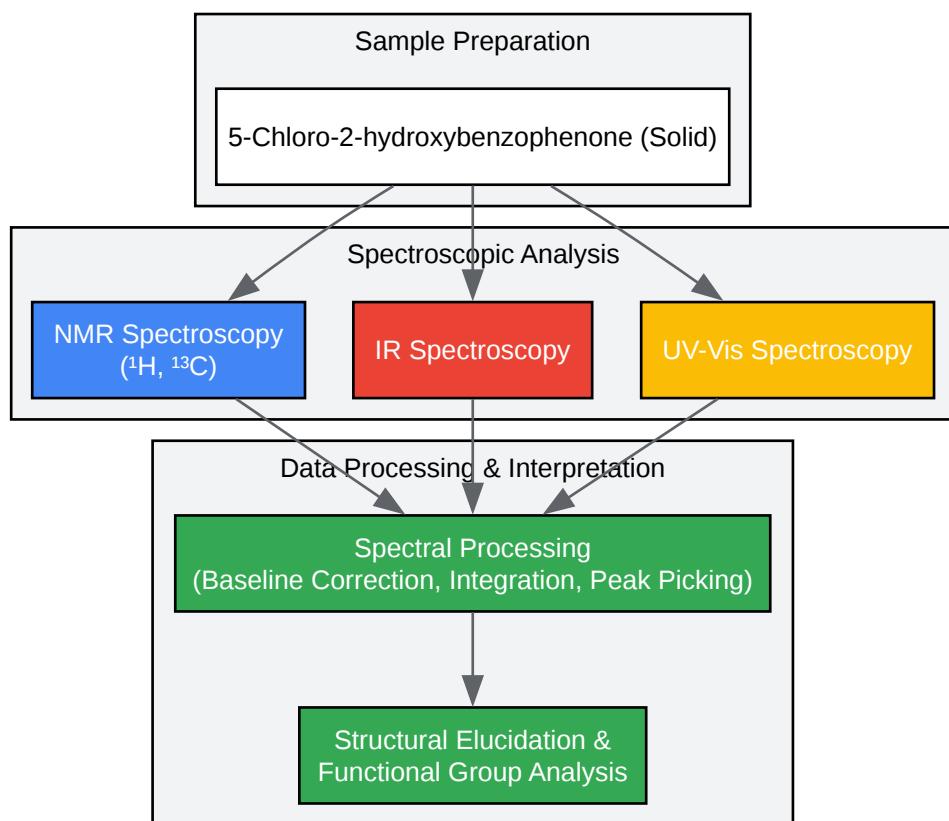
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to determine the concentration of a substance in solution.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of **5-Chloro-2-hydroxybenzophenone** is typically recorded in methanol or ethanol.

Solvent	λ _{max} (nm)
Methanol	260, 330


Data sourced from the NIST Chemistry WebBook.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

General Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis of a compound like **5-Chloro-2-hydroxybenzophenone** is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

NMR Spectroscopy Protocol (Solution-State)

- Sample Preparation:
 - For ^1H NMR, accurately weigh 5-25 mg of **5-Chloro-2-hydroxybenzophenone**. For ^{13}C NMR, a higher concentration of 50-100 mg is recommended.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean, dry vial.
 - Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.
 - Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

- Transfer the filtered solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
 - Tune and match the probe for the specific nucleus being observed (^1H or ^{13}C).
- Data Acquisition:
 - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
 - Acquire the free induction decay (FID).
 - Process the FID using a Fourier transform to obtain the NMR spectrum.
 - Perform phase and baseline corrections.
 - Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid **5-Chloro-2-hydroxybenzophenone** powder directly onto the ATR crystal.
- Instrument Setup:
 - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Data Acquisition:
 - Lower the ATR press to ensure firm and even contact between the sample and the crystal.
 - Acquire the IR spectrum.
 - Clean the ATR crystal and press thoroughly after the measurement.

UV-Vis Spectroscopy Protocol (Solution-State)

- Sample Preparation:
 - Prepare a stock solution of **5-Chloro-2-hydroxybenzophenone** of a known concentration in a UV-transparent solvent (e.g., methanol or ethanol).
 - Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Instrument Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
 - Fill a clean quartz cuvette with the solvent to be used as a blank.
 - Place the blank cuvette in the spectrophotometer and measure the baseline.
- Data Acquisition:
 - Rinse the sample cuvette with the solution to be measured, then fill it approximately three-quarters full.

- Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).
- Identify the wavelength(s) of maximum absorbance (λ_{max}).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. 2-Hydroxy-5-chlorobenzophenone [webbook.nist.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 5-Chloro-2-hydroxybenzophenone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104029#spectroscopic-data-of-5-chloro-2-hydroxybenzophenone-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com